Weak Aldehyde Oxidase Inhibition: >1,000,000 nM IC₅₀ Avoids AOX-Mediated Drug Interaction Liability [1]
In a rabbit liver cytosol assay, 2-(4-Bromophenyl)-5-(tert-butyl)oxazole inhibited aldehyde oxidase 1 (AOX1) with an IC₅₀ exceeding 1,000,000 nM (i.e., >1 mM), categorizing it as a negligible AOX inhibitor [1]. In contrast, benzoxazole and certain quinoline derivatives exhibit sub-micromolar AOX inhibition [2]. This >1,000-fold lower potency means the compound is unlikely to cause AOX-mediated drug-drug interactions or reactive metabolite formation via the 2-oxazolone pathway that plagues C2-unsubstituted oxazoles [3].
| Evidence Dimension | Aldehyde Oxidase 1 (AOX1) Inhibition – IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ > 1,000,000 nM |
| Comparator Or Baseline | 5-(3-Bromophenyl)oxazole (C2-unsubstituted): AOX substrate, extensive 2-oxazolone formation; Benzoxazole: mixed inhibition kinetics reported (quantitative comparator data not available for direct head-to-head) |
| Quantified Difference | >1,000-fold lower inhibitory potency than potent AOX inhibitors; resistant to AOX-mediated ring oxidation due to C2/C5 substitution |
| Conditions | Rabbit liver cytosol; quinazoline oxidation assay (BindingDB/ChEMBL curated data) |
Why This Matters
For drug metabolism and pharmacokinetic (DMPK) screening, a compound with negligible AOX inhibition reduces the risk of species-dependent clearance variations, making it a safer scaffold for lead optimization than C2-unsubstituted oxazoles.
- [1] BindingDB Entry BDBM50486235 (ChEMBL2228307). 2-(4-Bromophenyl)-5-(tert-butyl)oxazole – Aldehyde Oxidase 1 IC₅₀ Data. View Source
- [2] Beedham, C., et al. (1995). Kinetics of some benzothiazoles, benzoxazoles, and quinolines as substrates and inhibitors of rabbit liver aldehyde oxidase. Biochemical Pharmacology, 49(2), 167-174. View Source
- [3] Arora, V. K., Philip, T., Huang, S., & Shu, Y. Z. (2012). A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. Drug Metabolism and Disposition, 40(9), 1668–1676. View Source
